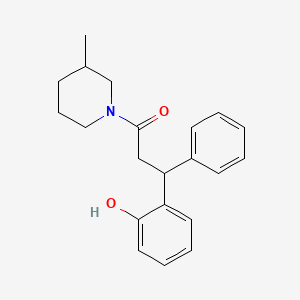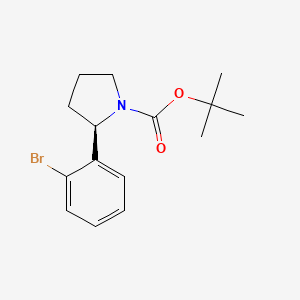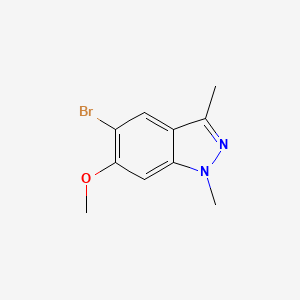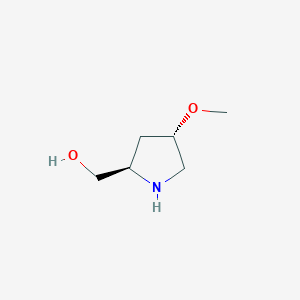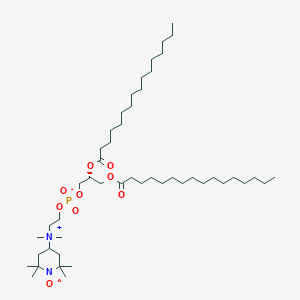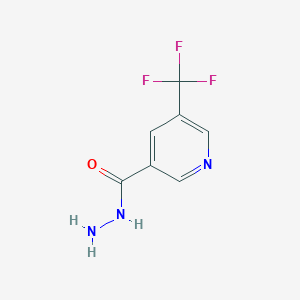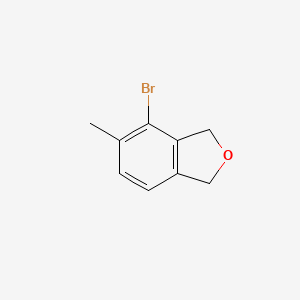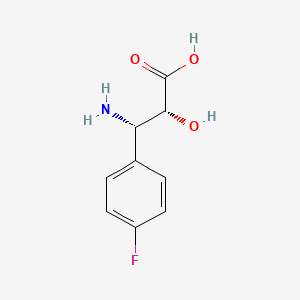
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine using a suitable oxidizing agent to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, optimized for yield and purity. The process is carried out under controlled conditions to ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Applied in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in critical biochemical pathways. Its fluorophenyl group enhances its binding affinity to target proteins, making it a potent molecule for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3,3′-Bis [3,5-bis (trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate
- Voriconazole
- Epoxiconazole
Uniqueness
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m0/s1 |
Clé InChI |
MGNTZYNDHDKPQD-JGVFFNPUSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)O)N)F |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


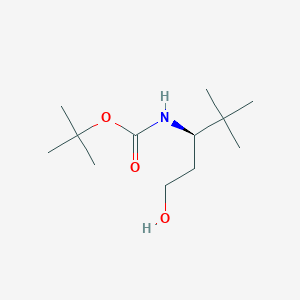



![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
